

Linagliptin-13C,d3 stability in human plasma during storage and handling

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Compound of Interest

Compound Name: *Linagliptin-13C,d3*

Cat. No.: *B12416739*

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Technical Support Center: Linagliptin-13C,d3 Stability in Human Plasma

Welcome to the technical support center for **Linagliptin-13C,d3**. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of **Linagliptin-13C,d3** in human plasma during storage and handling for research and drug development purposes.

Disclaimer

The following stability data has been compiled from studies conducted on the parent compound, Linagliptin. In bioanalytical practice, the stability of a stable isotope-labeled internal standard (such as **Linagliptin-13C,d3**) is presumed to be identical to that of the unlabeled analyte. Therefore, the data presented for Linagliptin is considered directly applicable to **Linagliptin-13C,d3** under the same experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of Linagliptin in human plasma?

A1: Linagliptin has been demonstrated to be stable under a variety of storage and handling conditions typically encountered in a bioanalytical laboratory. This includes short-term bench-top storage, multiple freeze-thaw cycles, and long-term storage at low temperatures.^{[1][2]}

Q2: How stable is **Linagliptin-13C,d3** in human plasma at room temperature?

A2: Linagliptin in human plasma shows no evidence of degradation for up to 6 hours at room temperature (approximately $21 \pm 2^\circ\text{C}$).^[1] The percentage of the compound remaining after this period was found to be between 102.0% and 102.7% of the initial concentration, indicating high stability.^[1]

Q3: Can I subject my plasma samples containing **Linagliptin-13C,d3** to multiple freeze-thaw cycles?

A3: Yes, Linagliptin is stable in human plasma for at least three freeze-thaw cycles.^[1] Studies have shown that after three cycles, the amount of Linagliptin remaining was between 101.12% and 102.23% of the concentration in samples that did not undergo any freeze-thaw cycles.^[1]

Q4: What is the recommended long-term storage temperature for plasma samples containing **Linagliptin-13C,d3**?

A4: For long-term storage, it is recommended to keep plasma samples at $-80 \pm 10^\circ\text{C}$.^[1] At this temperature, Linagliptin has been shown to be stable for at least 25 days, with 98.31% to 99.79% of the initial concentration remaining.^[1] Another study confirmed stability at -60°C until analysis.^[3]

Q5: How stable are processed samples in the autosampler?

A5: Processed samples of Linagliptin are stable in the autosampler at 4°C for approximately 24 hours.^[1] This allows for flexibility in the timing of sample analysis by LC-MS/MS.

Troubleshooting Guide

Issue	Potential Cause	Recommended Action
Low recovery of Linagliptin-13C,d3	Degradation due to improper short-term storage.	Ensure plasma samples are not left at room temperature for more than 6 hours before processing or freezing.[1] For any delays, store samples on ice.[4][5]
Instability during freeze-thaw cycles.	While stable for at least three cycles, minimize the number of freeze-thaw cycles.[1] Aliquot samples upon initial processing if multiple analyses are anticipated.	
Improper long-term storage.	Verify that long-term storage freezers are maintained at or below -60°C.[1][3]	
Inconsistent results between analytical runs	Variability in sample handling.	Standardize the sample handling workflow from thawing to injection. Ensure consistent timing for each step.
Stock solution instability.	Prepare fresh stock solutions of Linagliptin-13C,d3 at regular intervals and store them under appropriate conditions. While specific data for Linagliptin-13C,d3 stock stability was not found, general best practices for stock solution stability should be followed.[6]	

Quantitative Stability Data

The stability of Linagliptin in human plasma under various conditions is summarized in the tables below.

Table 1: Short-Term (Bench-Top) Stability of Linagliptin in Human Plasma

Storage Condition	Duration	Analyte Concentration	Mean % Recovery / % Remaining	Reference
Room Temperature (21 ± 2°C)	6 hours	Low and High QC levels	102.0% - 102.7%	[1]

Table 2: Freeze-Thaw Stability of Linagliptin in Human Plasma

Number of Cycles	Storage Between Cycles	Analyte Concentration	Mean % Recovery / % Remaining	Reference
3	-80 ± 10°C (minimum 12 hours)	Low and High QC levels	101.12% - 102.23%	[1]

Table 3: Long-Term Stability of Linagliptin in Human Plasma

Storage Temperature	Duration	Analyte Concentration	Mean % Recovery / % Remaining	Reference
-80 ± 10°C	25 days	Low and High QC levels	98.31% - 99.79%	[1]
-60°C	Until analysis	Not specified	Stable	[3]

Table 4: Autosampler Stability of Processed Linagliptin Samples

Storage Temperature	Duration	Analyte Concentration	Stability Assessment	Reference
4°C	~24 hours	Four concentration levels	Stable (compared to 0 h)	[1]

Experimental Protocols

The following are generalized experimental methodologies based on the cited literature for assessing the stability of Linagliptin in human plasma.

Sample Preparation and Storage

- Spiking: Blank human plasma is spiked with known concentrations of Linagliptin to prepare Quality Control (QC) samples at low and high concentration levels.[7]
- Storage: QC samples are stored under various conditions to mimic real-world scenarios:
 - Short-Term: Kept on the bench-top at room temperature.
 - Freeze-Thaw: Cycled between a frozen state (e.g., -80°C) and room temperature for thawing.[1]
 - Long-Term: Stored in a calibrated freezer at a specified temperature (e.g., -80°C).[1]

Analytical Method: LC-MS/MS

A validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is the standard for quantifying Linagliptin in human plasma.[1][2][3]

- Extraction: Linagliptin and its internal standard (**Linagliptin-13C,d3**) are extracted from the plasma matrix, often using a protein precipitation technique.[8]
- Chromatographic Separation: The extracted sample is injected into an HPLC system where Linagliptin is separated from other components on a C18 or similar column.[1][9]

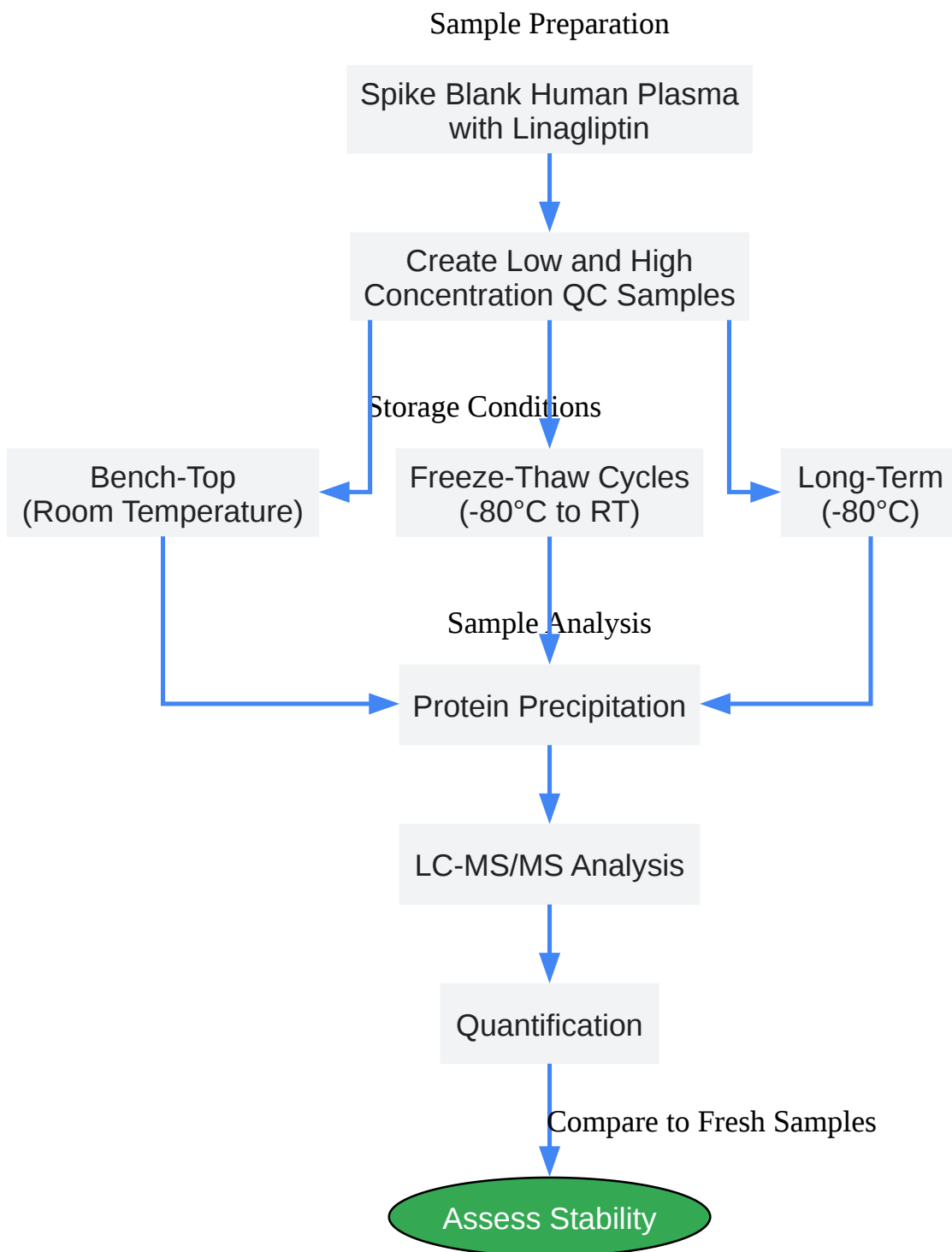
- Mass Spectrometric Detection: The analyte is detected using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.^[1] The transition of m/z 473.54 \rightarrow 157.6 is monitored for Linagliptin.^[1] For **Linagliptin-13C,d3**, a transition of m/z 477.4 to 420.5 has been reported.^[3]

Stability Assessment

The stability is assessed by comparing the mean concentration of the analyte in the stored QC samples against freshly prepared calibration standards and control samples.^[7] The mean concentration of the stored samples should generally be within $\pm 15\%$ of the nominal concentration to be considered stable.^[7]

Visualizations

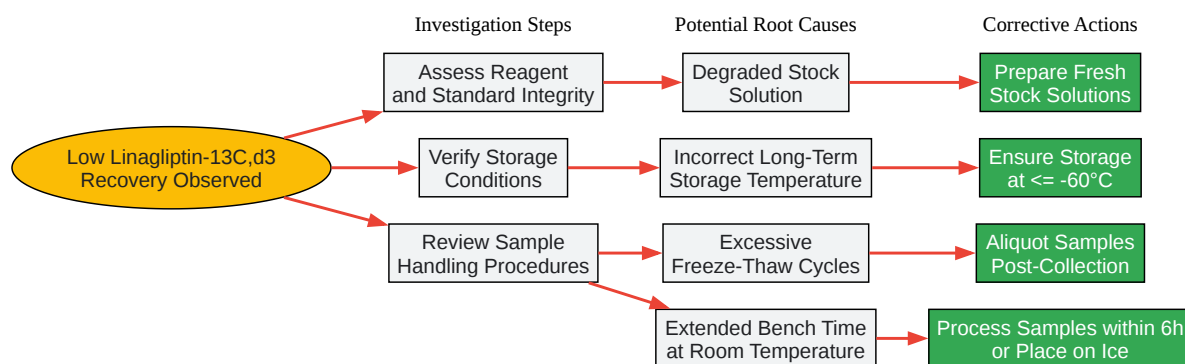
Experimental Workflow for Stability Testing



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Caption: Workflow for assessing Linagliptin stability in human plasma.

Troubleshooting Logic for Low Analyte Recovery



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Caption: Troubleshooting pathway for low **Linagliptin-13C,d3** recovery.

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